

Demystifying the LK-99 Partial Levitation: A Comparative Guide to Competing Theories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LK-44**

Cat. No.: **B12382207**

[Get Quote](#)

The initial flurry of excitement surrounding the claimed room-temperature superconductor, LK-99, has given way to a period of intense scientific scrutiny. While the original reports suggested the material exhibited the hallmarks of superconductivity, including partial levitation, subsequent replication efforts by the global scientific community have largely refuted these claims. This guide provides a comprehensive comparison of the competing explanations for the observed phenomena in LK-99 samples, supported by experimental data from various research groups.

The central debate surrounding the partial levitation of some LK-99 samples revolves around three primary magnetic phenomena: superconductivity (specifically, the Meissner effect), ferromagnetism, and diamagnetism. The overwhelming consensus from replication studies points towards a combination of ferromagnetism and diamagnetism, often attributed to impurities within the synthesized material, rather than true superconductivity.

Competing Explanations for Partial Levitation in LK-99

Three main theories have been proposed to explain the levitation-like behavior observed in some LK-99 samples.

Superconductivity (Meissner Effect)

The initial hypothesis put forth by the original researchers was that the partial levitation was a manifestation of the Meissner effect, a hallmark of superconductivity where a material expels a

magnetic field from its interior. This would cause a true superconductor to levitate above a magnet. However, replication attempts have failed to observe the full, stable levitation characteristic of the Meissner effect.[\[1\]](#)

Ferromagnetism

A more widely accepted explanation is that the observed behavior is due to weak, soft ferromagnetism.[\[2\]](#)[\[3\]](#) In this scenario, the material is attracted to the magnetic field, but due to the sample's shape and the distribution of ferromagnetic domains, a torque is generated that can cause a part of the sample to lift off the magnet's surface, creating the appearance of partial levitation. This explanation is supported by magnetization measurements from several independent research groups.

Diamagnetism

Diamagnetism is a property of all materials to be weakly repelled by a magnetic field. While typically a very weak effect, strong diamagnetism can cause levitation. Some studies have suggested that impurities within the LK-99 samples, particularly copper(I) sulfide (Cu_2S), could contribute to a diamagnetic response.[\[4\]](#)[\[5\]](#) However, most researchers now believe that ferromagnetism plays a more dominant role in the observed partial levitation.

Comparative Analysis of Experimental Data

The following tables summarize the key experimental findings from various research groups that have attempted to replicate and characterize LK-99.

Table 1: Magnetic Properties of LK-99 Replication Samples

Research Group	Key Finding	Magnetic Behavior Observed	Proposed Explanation for Levitation
Kumar et al. (CSIR-NPL, India)	The synthesized LK-99 sample did not exhibit diamagnetism or levitation at room temperature.	Paramagnetic at 280 K.	Not Applicable
Guo et al. (Peking University, China)	Small, flaky fragments exhibited "half levitation" atop a Nd ₂ Fe ₁₄ B magnet.	Weak, soft ferromagnetism.	A balance of magnetic and gravitational torques on a sample with shape anisotropy and ferromagnetic properties.[2]
Max Planck Institute for Solid State Research, Germany	Pure, single crystals of LK-99 were grown and characterized.	Insulating with weak ferromagnetic correlations. No levitation was observed.	Not Applicable[6][7]
Various researchers	The presence of copper(I) sulfide (Cu ₂ S) impurities is a common finding in synthesized LK-99 samples.	Cu ₂ S is diamagnetic and undergoes a phase transition at a temperature similar to the one reported for LK-99's supposed superconducting transition.[4][5][8]	The properties of Cu ₂ S impurities contribute to the observed magnetic and electrical anomalies.

Table 2: Quantitative Magnetic Measurement Data from a Replication Study (Guo et al.)

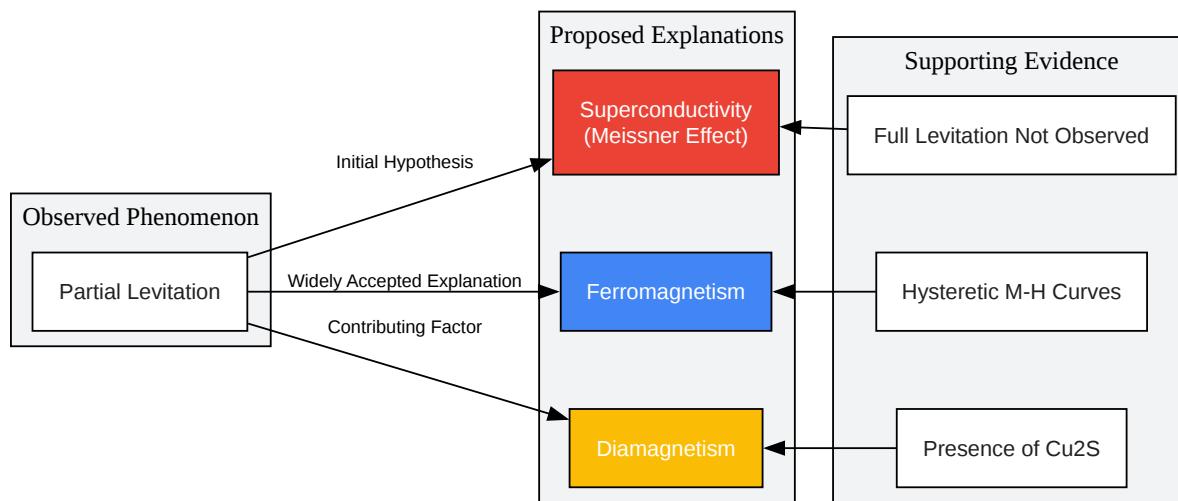
Measurement	Sample	Result
Magnetization (M-H curve)	Small levitating fragment	Hysteretic behavior characteristic of a soft ferromagnet.
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Magnetization	Small levitating fragment	Positive magnetization, indicating a ferromagnetic response.
Resistivity	Pressed pellet of the sample	Insulating behavior.

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of LK-99, based on the procedures reported in various preprints.

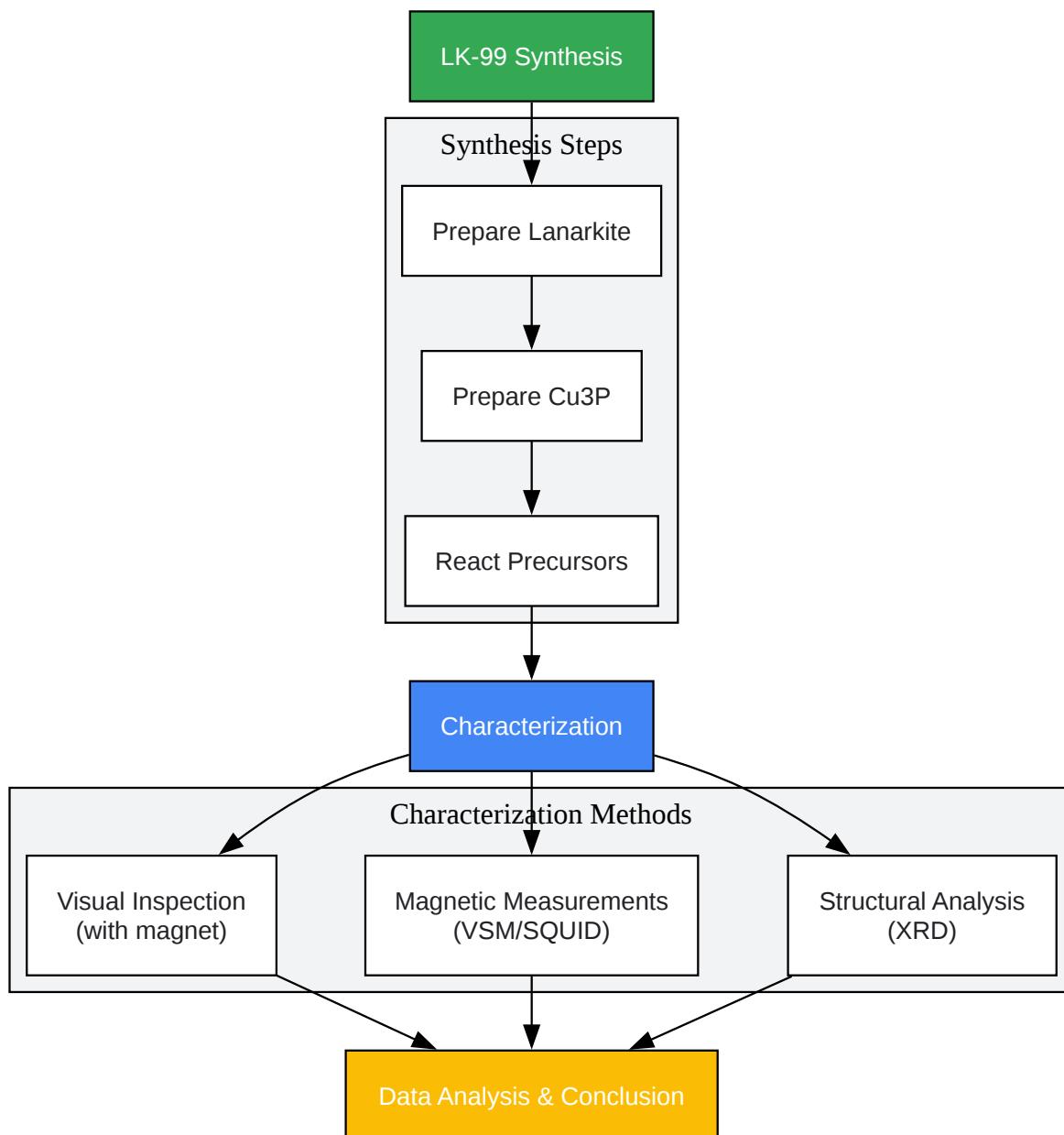
Synthesis of LK-99 (Solid-State Reaction Method)

- Preparation of Lanarkite ($\text{Pb}_2(\text{SO}_4)\text{O}$):
 - Mix Lead(II) oxide (PbO) and Lead(II) sulfate (PbSO_4) powders in a 1:1 molar ratio.
 - Grind the mixture thoroughly in an agate mortar.
 - Heat the mixture in an alumina crucible at $725\text{ }^\circ\text{C}$ for 24 hours in air.
 - Allow the product to cool to room temperature.
- Preparation of Copper(I) Phosphide (Cu_3P):
 - Mix Copper (Cu) and Phosphorus (P) powders in a 3:1 molar ratio inside a quartz tube.
 - Seal the quartz tube under vacuum.
 - Heat the sealed tube at $550\text{ }^\circ\text{C}$ for 48 hours.
- Final Reaction to form LK-99 ($\text{Pb}_{10-x}\text{Cu}_x(\text{PO}_4)_6\text{O}$):


- Grind the synthesized Lanarkite and Copper(I) Phosphide together in a 1:1 molar ratio.
- Seal the mixture in a quartz tube under vacuum.
- Heat the sealed tube at 925 °C for 5-20 hours.
- The final product is a dark, polycrystalline solid.

Characterization of Magnetic Properties

- Visual Inspection with a Magnet:
 - Place a small sample of the synthesized material on a flat surface.
 - Bring a strong permanent magnet (e.g., Nd₂Fe₁₄B) towards the sample and observe any attraction, repulsion, or levitation behavior.
- Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry:
 - Magnetization versus Magnetic Field (M-H) Curve: Measure the magnetization of the sample as a function of an applied external magnetic field at a constant temperature (e.g., room temperature). This helps to identify ferromagnetic hysteresis.
 - Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Magnetization:
 - ZFC: Cool the sample from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. Then, apply a small magnetic field and measure the magnetization as the sample is warmed up.
 - FC: Cool the sample in the presence of a small external magnetic field and measure the magnetization as it cools. The difference between ZFC and FC curves can provide insights into magnetic ordering.
- X-ray Diffraction (XRD):
 - Use XRD to analyze the crystal structure of the synthesized material and identify the phases present, including any impurities like Cu₂S.


Visualizing the Competing Explanations and Experimental Workflow

The following diagrams illustrate the logical relationships between the proposed explanations for the partial levitation and a typical experimental workflow for characterizing LK-99.

[Click to download full resolution via product page](#)

Caption: Competing theories for the partial levitation of LK-99.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LK-99 synthesis and characterization.

Conclusion

Based on the available evidence from numerous independent replication efforts, the partial levitation observed in some LK-99 samples is not due to room-temperature superconductivity. The scientific consensus points towards a combination of weak ferromagnetism and diamagnetism, likely arising from the material's multiphase nature and the presence of impurities such as copper(I) sulfide. While the initial claims sparked significant interest, the rigorous process of scientific verification has provided a more mundane, yet scientifically sound, explanation for the intriguing observations. Future research in this area will likely focus on understanding the properties of the various phases present in LK-99 and similar complex materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [2308.03110] Ferromagnetic half levitation of LK-99-like synthetic samples [arxiv.org]
- 3. [2308.11768] Ferromagnetic and insulating behavior in both half magnetic levitation and non-levitation LK-99 like samples [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. [2308.05222] Superionic phase transition of copper(I) sulfide and its implication for purported superconductivity of LK-99 [arxiv.org]
- To cite this document: BenchChem. [Demystifying the LK-99 Partial Levitation: A Comparative Guide to Competing Theories]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12382207#what-explains-the-partial-levitation-observed-in-some-lk-99-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com